3-Ethyl-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid. Phenolic acids are known for their antioxidant properties and are commonly found in various plants. The compound’s structure consists of a benzene ring substituted with an ethyl group at the third position and a hydroxyl group at the fifth position, along with a carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-hydroxybenzoic acid can be achieved through several methods. One common method involves the alkylation of 5-hydroxybenzoic acid with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl group, making it more nucleophilic and facilitating the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a strong base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted benzoic acids.
Scientific Research Applications
3-Ethyl-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
3-Hydroxybenzoic Acid: Lacks the ethyl group, making it less hydrophobic.
5-Hydroxybenzoic Acid: Lacks the ethyl group, affecting its reactivity and solubility.
3,5-Dihydroxybenzoic Acid: Contains an additional hydroxyl group, enhancing its antioxidant properties.
Uniqueness: 3-Ethyl-5-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
3-ethyl-5-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5,10H,2H2,1H3,(H,11,12) |
InChI Key |
CWNLUCRBLMJZES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.